Oseltamivir-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

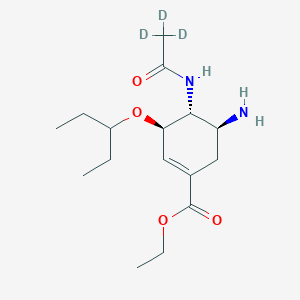

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H28N2O4 |

|---|---|

Molecular Weight |

315.42 g/mol |

IUPAC Name |

ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i4D3 |

InChI Key |

VSZGPKBBMSAYNT-RWPOTZPQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Oseltamivir-d3: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir-d3 is the deuterated analog of Oseltamivir, a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses. The replacement of three hydrogen atoms with deuterium atoms in the acetyl group results in a heavier molecular weight, making it an ideal internal standard for pharmacokinetic and bioanalytical studies involving Oseltamivir. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical Properties and Structure

This compound, systematically named ethyl (3R,4R,5S)-5-amino-4-[(2,2,2-trideuterioacetyl)amino]-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, is a synthetic compound.[1] The introduction of deuterium provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₅D₃N₂O₄ | [1] |

| Molecular Weight | 315.42 g/mol | [1] |

| Exact Mass | 315.22373762 Da | [1] |

| CAS Number | 1093851-61-6 | [1] |

| IUPAC Name | ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate | [1] |

| Synonyms | Oseltamivir D3, Tamiflu-d3 | [2] |

| Physical State | White to off-white solid powder | [3] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Chemical Structure

The chemical structure of this compound is identical to that of Oseltamivir, with the exception of the three deuterium atoms on the acetyl group.

Figure 1. Chemical structure of this compound.

Mechanism of Action

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active metabolite, oseltamivir carboxylate. Oseltamivir carboxylate acts as a competitive inhibitor of the viral neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected cells. By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.

Synthesis of this compound

The common industrial synthesis of Oseltamivir starts from (-)-shikimic acid.[4] The synthesis involves several steps to construct the cyclohexene ring with the correct stereochemistry, followed by the introduction of the amino and pentyl ether side chains. The final step in the formation of Oseltamivir is the acetylation of the primary amine. To produce this compound, this step would be modified as follows:

(Final Acetylation Step - Conceptual)

-

Reactant: (3R,4R,5S)-5-amino-4-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester (or a similar precursor with a free amino group).

-

Reagent: Acetic anhydride-d6 or Acetyl-d3 chloride.

-

Solvent: A suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base: A non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct.

-

Procedure: The amino precursor would be dissolved in the solvent, and the base would be added. The deuterated acetylating agent would then be added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction would be stirred until completion, monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: The reaction mixture would be quenched, extracted, and the organic layer washed and dried. The crude product would then be purified by column chromatography or recrystallization to yield pure this compound.

Experimental Protocols: Analysis of this compound

This compound is primarily used as an internal standard in the quantitative analysis of Oseltamivir and its active metabolite, Oseltamivir carboxylate, in biological matrices. The most common analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 2: Typical LC-MS/MS Parameters for Oseltamivir Analysis using this compound as Internal Standard

| Parameter | Oseltamivir | This compound (Internal Standard) | Oseltamivir Carboxylate |

| Precursor Ion (m/z) | 313.2 | 316.2 | 285.2 |

| Product Ion (m/z) | 225.1 | 228.1 | 138.1 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

Detailed Experimental Protocol: Quantification of Oseltamivir in Human Plasma by LC-MS/MS

This protocol is a representative example and may require optimization for specific instrumentation and applications.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Gradient to 90% B

-

2.5-3.0 min: Hold at 90% B

-

3.0-3.1 min: Gradient back to 10% B

-

3.1-5.0 min: Re-equilibration at 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: 5500 V.

-

Curtain Gas: 30 psi.

-

Collision Gas: Nitrogen.

-

Gas 1 (Nebulizer Gas): 50 psi.

-

Gas 2 (Heater Gas): 50 psi.

-

Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be optimized for each analyte and the specific mass spectrometer used.

Conclusion

This compound is an indispensable tool in the research and development of the antiviral drug Oseltamivir. Its stable isotopic label allows for precise and accurate quantification in complex biological matrices, which is fundamental for understanding the pharmacokinetics and efficacy of Oseltamivir. This guide has provided a comprehensive overview of its chemical properties, structure, and the analytical methodologies that are crucial for its application in a professional research setting.

References

- 1. This compound | C16H28N2O4 | CID 25145489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Phosphate | C16H31N2O8P | CID 163285520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oseltamivir acid-d3 (GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3) | Influenza Virus | 1242184-43-5 | Invivochem [invivochem.com]

- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Application of Oseltamivir-d3 in Bioanalytical Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the primary research application of Oseltamivir-d3, a deuterated isotopologue of the antiviral drug Oseltamivir. Its principal role is as an internal standard (IS) for the accurate quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate (OSC), in biological matrices. The predominant analytical technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a method essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2][3][4][5]

The Role of this compound as an Internal Standard

In quantitative bioanalysis, an internal standard is a compound added in a known, constant amount to all calibration standards, quality control samples, and study samples before processing. The ideal IS behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the detector.

This compound is chemically identical to Oseltamivir, except that three of its hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling results in a higher mass-to-charge ratio (m/z) without significantly altering its physicochemical properties. Consequently, this compound co-elutes with Oseltamivir during liquid chromatography and experiences similar extraction recovery and ionization efficiency. However, the mass spectrometer can differentiate between the two compounds based on their mass difference, allowing the ratio of the analyte's signal to the IS's signal to be used for precise quantification. This process corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[2]

Experimental Protocols: Quantification of Oseltamivir and its Metabolite

The following sections detail a representative methodology for the simultaneous quantification of Oseltamivir and Oseltamivir Carboxylate in human plasma using this compound and its corresponding metabolite isotopologue (Oseltamivir Carboxylate-d3) as internal standards.

2.1 Sample Preparation

Accurate quantification requires the extraction of analytes from the biological matrix (e.g., plasma, blood) while removing interfering substances like proteins and phospholipids. Two common methods are Solid Phase Extraction (SPE) and Protein Precipitation (PPT).

-

Solid Phase Extraction (SPE): This technique offers cleaner extracts compared to PPT. A typical SPE protocol involves:

-

Conditioning an SPE cartridge (e.g., Oasis HLB) with methanol and then water.[4]

-

Loading a 200-500 µL plasma sample, which has been pre-treated and spiked with the internal standards (this compound and OSC-d3).[1][3]

-

Washing the cartridge with a weak organic solvent to remove interferences.

-

Eluting the analytes and internal standards with a stronger solvent like methanol or acetonitrile.

-

The resulting eluate is then ready for injection into the LC-MS/MS system.[1][3]

-

-

Protein Precipitation (PPT): This is a faster but generally less clean method.

-

A small volume of plasma (e.g., 30-50 µL) is mixed with a larger volume of cold organic solvent, such as methanol or acetonitrile, containing the internal standards.[2][5]

-

The mixture is vortexed and then centrifuged at high speed (e.g., 16,000 x g) to pellet the precipitated proteins.[2]

-

An aliquot of the resulting supernatant is directly injected into the LC-MS/MS system.[2]

-

2.2 Liquid Chromatography (LC)

Chromatographic separation is crucial to resolve the analytes from other matrix components. Reversed-phase chromatography is typically employed.

| Parameter | Typical Conditions |

| Column | Reversed Phase C18 (e.g., Symmetry C18, Zorbax SB-C18)[1][6][7] |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Formate or 0.1% Formic Acid in water)[1][4] |

| Mobile Phase B | Organic Solvent (e.g., Acetonitrile or Methanol)[1][2] |

| Flow Rate | 0.25 - 1.0 mL/min[5][6] |

| Gradient | Isocratic or gradient elution depending on the method's needs.[1][6] |

| Run Time | Typically short, often between 2.0 to 4.0 minutes.[1][8] |

2.3 Tandem Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer, typically operating in positive electrospray ionization (ESI+) mode. Quantification is achieved via Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Oseltamivir (Analyte) | 313.4 | 225.1 | [2] |

| This compound (IS) | 316.4 | 228.0 | [2] |

| Oseltamivir Carboxylate (Analyte) | 285.3 | 138.0 | [2] |

| Oseltamivir Carboxylate-d3 (IS) | 288.3 | 200.0 | [2] |

Quantitative Data & Method Performance

Validated bioanalytical methods must meet stringent criteria for linearity, accuracy, and precision as per regulatory guidelines.

| Parameter | Oseltamivir | Oseltamivir Carboxylate | Reference(s) |

| Linearity Range (LLOQ-ULOQ) | 0.34 - 1000 ng/mL | 0.34 - 1000 ng/mL | [2] |

| 0.5 - 200 ng/mL | 2.0 - 800 ng/mL | [1][3] | |

| 3 - 300 ng/mL | 10 - 10,000 ng/mL | [5] | |

| Accuracy (% of nominal) | 91% - 102% | 88% - 109% | [6] |

| Precision (% RSD/CV) | < 13.7% | < 8.2% | [6] |

| Mean Extraction Recovery | ~94.4% | ~92.7% | [1][3] |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation.

Visualizations: Workflows and Relationships

4.1 Bioanalytical Workflow Diagram

The following diagram illustrates the complete workflow for quantifying Oseltamivir in a plasma sample using this compound as an internal standard.

4.2 Analyte-Internal Standard Relationship in LC-MS/MS

This diagram explains the logical relationship between Oseltamivir (analyte) and this compound (IS) during the analytical process.

References

- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]

- 5. Quantitative determination of oseltamivir and oseltamivir carboxylate in human fluoride EDTA plasma including the ex vivo stability using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Oseltamivir-d3 as an Internal Standard in LC-MS Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Oseltamivir-d3 as an internal standard for the accurate quantification of the antiviral drug oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results in pharmacokinetic and bioequivalence studies.

Introduction to Oseltamivir and the Necessity of an Internal Standard

Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections. Following oral administration, it is rapidly metabolized in the liver to its active form, oseltamivir carboxylate, which inhibits the viral neuraminidase enzyme. Accurate measurement of both oseltamivir and oseltamivir carboxylate concentrations in biological fluids is crucial for assessing the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. However, the accuracy of LC-MS quantification can be affected by various factors, including matrix effects, instrument variability, and sample preparation inconsistencies. To compensate for these potential sources of error, a suitable internal standard (IS) is employed. An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the mass spectrometer. This compound, a deuterated analog of oseltamivir, perfectly fits this requirement, co-eluting with the analyte and experiencing similar ionization and matrix effects, thereby ensuring accurate quantification.[1][2]

Physicochemical Properties and Rationale for Use

This compound is a stable isotope-labeled version of oseltamivir where three hydrogen atoms have been replaced by deuterium atoms. This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard while maintaining nearly identical chromatographic behavior and extraction recovery. The use of deuterated analogs like this compound and Oseltamivir Carboxylate-d3 as internal standards is a widely accepted practice in bioanalytical method development and validation.[2][3]

Figure 1: Logical relationship of using this compound as an internal standard.

Experimental Protocols for LC-MS Analysis

The following sections detail a typical experimental workflow for the quantification of oseltamivir and oseltamivir carboxylate in human plasma using their respective deuterated internal standards.

Sample Preparation

Two common methods for extracting oseltamivir and its metabolite from plasma are Solid Phase Extraction (SPE) and Protein Precipitation (PP).

1. Solid Phase Extraction (SPE)

SPE is a robust technique that provides cleaner extracts compared to protein precipitation.

Figure 2: Solid Phase Extraction (SPE) workflow for Oseltamivir analysis.

-

Procedure:

-

To 200 µL of human plasma, add the internal standard solution containing Oseltamivir-d5 and Oseltamivir carboxylate-C13-d3.[1]

-

Vortex the sample to ensure thorough mixing.

-

Load the sample onto a pre-conditioned solid-phase extraction cartridge (e.g., Symmetry C18).[1]

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes and internal standards with an appropriate solvent, often the mobile phase itself.[1]

-

The eluate is then directly injected into the LC-MS/MS system.[1]

-

2. Protein Precipitation (PP)

Protein precipitation is a simpler and faster method, suitable for high-throughput analysis.

Figure 3: Protein Precipitation (PP) workflow for Oseltamivir analysis.

-

Procedure:

-

To 30 µL of human plasma (collected with sodium fluoride to inhibit esterases), add 100 µL of methanol containing this compound and Oseltamivir Carboxylate-d3.[3]

-

Vortex the mixture to precipitate plasma proteins.

-

Centrifuge the sample at high speed (e.g., 16,000 x g) for approximately 8 minutes.[3]

-

Transfer the resulting supernatant to a clean vial.

-

Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[3]

-

Liquid Chromatography Conditions

The chromatographic separation is typically achieved using a C18 reversed-phase column.

| Parameter | Condition 1[1] | Condition 2[2] |

| Column | Symmetry C18 (100 mm x 4.6 mm, 5 µm) | Zorbax SB-C18 (50 x 4.6mm, 3.5μm) |

| Mobile Phase | 10 mM Ammonium formate and Acetonitrile (30:70, v/v) | Methanol and 0.1% Formic acid (60:40, v/v) |

| Flow Rate | Not Specified | 0.7 mL/min |

| Run Time | 2.0 min | Not Specified |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in the positive ionization mode with Multiple Reaction Monitoring (MRM) is commonly used for detection and quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Oseltamivir (OST) | 313.1 | 166.2 | [1] |

| Oseltamivir-d5 (IS-1) | 318.1 | 171.2 | [1] |

| Oseltamivir Carboxylate (OSTC) | 285.1 | 138.1 | [1] |

| Oseltamivir Carboxylate-C13-d3 (IS-2) | 289.2 | 138.3 | [1] |

| This compound (OS-d3) | 316.4 | 228.0 | [3] |

| Oseltamivir Carboxylate-d3 (OSC-d3) | 288.3 | 200.0 | [3] |

Method Validation and Performance Characteristics

A robust LC-MS/MS method for the quantification of oseltamivir must be fully validated according to regulatory guidelines (e.g., US FDA). Key validation parameters include linearity, accuracy, precision, and recovery.

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for oseltamivir and its active metabolite.

Table 1: Linearity

| Analyte | Linear Range (ng/mL) | Reference |

| Oseltamivir | 0.5 - 200 | [1] |

| Oseltamivir Carboxylate | 2.0 - 800 | [1] |

| Oseltamivir | 0.52 - 207.00 | [2] |

| Oseltamivir Carboxylate | 4.08 - 1200.00 | [2] |

| Oseltamivir | 2.08 - 241.12 | [4] |

| Oseltamivir Carboxylic Acid | 10.8 - 1251.8 | [4] |

Table 2: Accuracy and Precision

| Analyte | Accuracy (%) | Precision (% CV) | Reference |

| Oseltamivir | 91 - 102 | 0.9 - 13.7 | [2] |

| Oseltamivir Carboxylate | 88 - 109 | 0.5 - 8.2 | [2] |

Table 3: Recovery

| Analyte | Mean Extraction Recovery (%) | Reference |

| Oseltamivir | 94.4 | [1] |

| Oseltamivir Carboxylate | 92.7 | [1] |

Conclusion

The use of this compound and its corresponding carboxylate metabolite as internal standards is indispensable for the accurate and reliable quantification of oseltamivir and oseltamivir carboxylate in biological matrices by LC-MS/MS. The methodologies outlined in this guide, supported by robust validation data, provide a solid foundation for researchers and drug development professionals engaged in pharmacokinetic, bioequivalence, and other clinical studies involving oseltamivir. The high purity of the internal standard is crucial for the accuracy of these analytical methods.[4] The detailed experimental protocols and performance characteristics presented herein demonstrate the effectiveness of this approach in achieving high-quality bioanalytical data.

References

- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]

Synthesis and Characterization of Deuterated Oseltamivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Oseltamivir. Given its critical role as an internal standard in pharmacokinetic and bioequivalence studies, a thorough understanding of its preparation and analytical profile is essential for accurate drug development and clinical monitoring. This document outlines a proposed synthetic pathway based on established Oseltamivir syntheses and details the mass spectrometric characterization of deuterated Oseltamivir and its active metabolite.

Proposed Synthesis of Deuterated Oseltamivir

While specific, detailed experimental protocols for the synthesis of deuterated Oseltamivir are not extensively published, a plausible synthetic route can be conceptualized by adapting well-established total syntheses of Oseltamivir. The most common commercial synthesis of Oseltamivir begins with (-)-shikimic acid.[1][2][3] Therefore, a logical approach to introduce deuterium atoms would be to start with a deuterated version of this precursor or introduce deuterium at a later stage using appropriate reagents.

A proposed pathway could involve the use of deuterated reagents during the reduction or alkylation steps of the synthesis. For instance, deuterium atoms could be introduced via deuterated reducing agents or through exchange reactions under specific catalytic conditions. One common method for producing deuterium-labeled standards involves hydrogen/deuterium exchange on the parent molecule under acidic, basic, or metal-catalyzed conditions using a deuterated solvent.[4] Another approach is the chemical synthesis using isotope-containing building blocks.[4]

For Oseltamivir, deuteration on the ethyl or pentyl side chains, or on the acetyl group, would be common strategies to produce a stable-labeled internal standard. For example, Oseltamivir-d5 and its metabolite Oseltamivir Carboxylate-d3 are commonly used.[5]

Caption: Proposed Synthesis of Deuterated Oseltamivir.

Characterization of Deuterated Oseltamivir

The primary method for the characterization and quantification of deuterated Oseltamivir is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Deuterated Oseltamivir is widely used as an internal standard for the accurate quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in biological matrices such as human plasma.[6][7]

Mass Spectrometry Data

In positive ionization mode, Oseltamivir and its deuterated analogs are protonated to form [M+H]⁺ ions. The following table summarizes the mass-to-charge ratios (m/z) for the precursor and product ions of Oseltamivir, Oseltamivir Carboxylate, and their commonly used deuterated internal standards.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Oseltamivir (OST) | 313.1 | 166.2 | [6] |

| Oseltamivir Carboxylate (OSTC) | 285.1 | 138.1 | [6] |

| Deuterated Oseltamivir (IS-1) | 318.1 | 171.2 | [6] |

| Deuterated Oseltamivir Carboxylate (IS-2) | 289.2 | 138.4 | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following sections detail a typical experimental workflow for the analysis of Oseltamivir using a deuterated internal standard, based on methodologies reported in the literature.[6][7]

Sample Preparation (Solid Phase Extraction)

-

To 200 µL of human plasma, add 50 µL of a mixed internal standard solution (containing deuterated Oseltamivir and deuterated Oseltamivir Carboxylate).

-

Vortex the sample for 15 seconds.

-

Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.

-

Centrifuge the samples at 3204 x g for 2 minutes at 10 °C.

-

Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Orochem DVB-LP, 1 cc, 30 mg).

-

Wash the cartridge twice with 1% formic acid in water.

-

Elute the analytes with an appropriate solvent.

Caption: Sample Preparation Workflow for LC-MS/MS Analysis.

LC-MS/MS Analysis

The following is an example of LC-MS/MS conditions that can be used for the analysis of Oseltamivir and its deuterated internal standard.

Liquid Chromatography:

| Parameter | Value |

| Column | Symmetry C18 (100 mm × 4.6 mm, 5 µm)[6] |

| Mobile Phase | 10 mM ammonium formate and acetonitrile (30:70, v/v)[6] |

| Flow Rate | Not specified, but typically around 0.5-1.0 mL/min |

| Run Time | 2.0 min[6] |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |

| Collision Energy | 25 eV[8] |

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of deuterated Oseltamivir. While a detailed, publicly available synthesis protocol remains elusive, a logical synthetic pathway can be inferred from existing literature on Oseltamivir synthesis. The characterization of deuterated Oseltamivir is well-documented, particularly its application as an internal standard in LC-MS/MS methods for pharmacokinetic studies. The data and protocols presented herein offer a valuable resource for researchers and professionals involved in the development and analysis of Oseltamivir.

References

- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 2. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shikimic acid as intermediary model for the production of drugs effective against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Oseltamivir-d3: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Oseltamivir-d3, a deuterated isotopologue of the antiviral medication Oseltamivir. This document outlines the typical specifications found on a Certificate of Analysis (CoA) and details the experimental methodologies used to verify its identity, purity, and isotopic enrichment. This guide is intended to assist researchers and drug development professionals in understanding and evaluating the quality of this compound for its use in various applications, including as an internal standard in pharmacokinetic and bioequivalence studies.

Certificate of Analysis: this compound

A Certificate of Analysis is a formal document that confirms that a product meets its predetermined specifications. For this compound, the CoA is a critical component of quality assurance, providing essential data on its chemical and physical properties. The following table summarizes the key quantitative data typically presented in a CoA for this compound.

| Parameter | Specification | Typical Value |

| Identification | ||

| Chemical Name | This compound | (3R,4R,5S)-4-(acetyl-d3-amino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester |

| CAS Number | 1093851-61-6 | Conforms |

| Molecular Formula | C₁₆H₂₅D₃N₂O₄ | Conforms |

| Molecular Weight | 315.43 g/mol | Conforms |

| Purity | ||

| Purity (by HPLC) | ≥95% | >95% |

| Isotopic Enrichment | ||

| Deuterium Incorporation | ≥95% | >95% |

| Physical Properties | ||

| Appearance | White to off-white solid | Conforms |

| Storage | ||

| Recommended Storage | -20°C | Conforms |

Experimental Protocols for Quality Control

Rigorous analytical testing is essential to ensure the quality and reliability of this compound. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is typically determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle: This method separates this compound from any non-deuterated Oseltamivir and other potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The concentration of this compound is quantified by measuring its absorbance at a specific wavelength.

Instrumentation:

-

HPLC system equipped with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components

Procedure:

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.04 M formic acid, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) in a 50:50 (v/v) ratio.[1] The mobile phase should be filtered and degassed before use.

-

Standard Solution Preparation: A standard solution of this compound of a known concentration is prepared in a suitable diluent (e.g., the mobile phase).

-

Sample Solution Preparation: A sample of the this compound batch to be tested is accurately weighed and dissolved in the diluent to a known concentration.

-

Chromatographic Conditions:

-

Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of this compound are recorded.

-

Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample solution to the peak area of the standard solution.

Identity and Isotopic Enrichment Confirmation

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the identity and determining the isotopic enrichment of this compound.

Mass Spectrometry (MS):

-

Principle: MS is used to confirm the molecular weight of this compound. The presence of the deuterated isotope results in a higher molecular weight compared to the non-deuterated analogue. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

-

Methodology: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected molecular ion peak will be shifted by approximately 3 Da compared to unlabeled Oseltamivir.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H NMR (Proton NMR) is used to confirm the chemical structure of the molecule. In this compound, the signal corresponding to the protons on the deuterated acetyl group will be absent or significantly reduced. ²H NMR (Deuterium NMR) can be used to directly observe the deuterium atoms, confirming their location and providing a quantitative measure of isotopic enrichment.

-

Methodology: A solution of the this compound sample is prepared in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) and analyzed using an NMR spectrometer. The chemical shifts, splitting patterns, and integration of the signals in the resulting spectrum are compared with a reference spectrum of Oseltamivir to confirm the structure and the position of deuteration.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow for this compound and the logical relationship of its quality control documentation.

Caption: Workflow for the analysis of this compound.

Caption: Relationship between quality control documents.

Conclusion

The rigorous quality control of this compound, as documented in its Certificate of Analysis, is paramount for its reliable use in research and development. A thorough understanding of the analytical methodologies employed to determine its purity, identity, and isotopic enrichment enables scientists to have confidence in their experimental results. The combination of chromatographic and spectroscopic techniques provides a comprehensive characterization of this important analytical standard, ensuring its suitability for its intended applications.

References

A Technical Guide to Oseltamivir-d3 and Oseltamivir acid-d3: Properties, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Oseltamivir-d3 and its active metabolite, Oseltamivir acid-d3. It covers their core chemical and physical properties, metabolic pathway, and their primary application as internal standards in pharmacokinetic and bioequivalence studies. Detailed experimental protocols for their quantification in biological matrices are also presented.

Introduction

Oseltamivir is an antiviral medication used for the treatment and prevention of influenza A and B virus infections.[1][2][3][4] Administered as the prodrug oseltamivir phosphate, it is rapidly absorbed and extensively hydrolyzed by hepatic carboxylesterases to its active metabolite, oseltamivir carboxylate (oseltamivir acid).[1][4][5][6][7][8] This active form is a potent and selective inhibitor of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells.[1][3][4][5]

Deuterated analogs of oseltamivir and oseltamivir acid, specifically this compound and Oseltamivir acid-d3, are critical tools in drug development and clinical research. Their primary use is as internal standards in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of the parent drug and its active metabolite in biological samples.[9][10]

Chemical and Physical Properties

The key chemical and physical properties of this compound and Oseltamivir acid-d3 are summarized in the table below, providing a direct comparison of these isotopically labeled compounds.

| Property | This compound | Oseltamivir acid-d3 |

| IUPAC Name | ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate[11] | (3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexence-1-carboxylic Acid[12] |

| Synonyms | Oseltamivir D3, Ro 64-0796/002-d3, Tamiflu-d3[13] | GS 4071 D3, Oseltamivir carboxylate-d3[14][15] |

| Molecular Formula | C₁₆H₂₅D₃N₂O₄[11] | C₁₄H₂₁D₃N₂O₄[12][14] |

| Molecular Weight | 315.42 g/mol [11] | 287.37 g/mol [12][14][15][16][17] |

| CAS Number | 1093851-61-6[11] | 1242184-43-5[12][14][15][16][17] |

Metabolism and Mechanism of Action

Oseltamivir is a prodrug that undergoes extensive first-pass metabolism. The metabolic conversion and the subsequent mechanism of action are depicted below.

Following oral administration, oseltamivir is readily absorbed from the gastrointestinal tract and rapidly converted by hepatic esterases into its active form, oseltamivir acid (oseltamivir carboxylate).[1][7] This active metabolite is a selective inhibitor of the neuraminidase enzyme of influenza viruses.[1][5] By blocking this enzyme, oseltamivir acid prevents the release of new viral particles from infected host cells, thereby halting the spread of the infection.[4][5]

Experimental Protocols

The accurate quantification of oseltamivir and oseltamivir acid in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of deuterated internal standards, this compound and Oseltamivir acid-d3, is a standard practice to ensure accuracy and precision.

Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma by LC-MS/MS

This protocol describes a common method for the simultaneous determination of oseltamivir and its active metabolite in human plasma.

4.1.1. Sample Preparation

-

To a 30 µL aliquot of human plasma, add 100 µL of methanol containing this compound and Oseltamivir acid-d3 as internal standards (e.g., at a concentration of 100 ng/mL each).[9]

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample at 16,000 x g for 8 minutes to pellet the precipitated proteins.[9]

-

Transfer the supernatant for analysis.

4.1.2. Liquid Chromatography Conditions

-

Column: A C18 reverse-phase column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm) is commonly used.[6]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6][18]

-

Flow Rate: Typically around 0.7 to 1.0 mL/min.[18]

4.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

The workflow for this analytical method is illustrated in the following diagram.

Pharmacokinetic Data

The use of this compound and Oseltamivir acid-d3 as internal standards allows for the accurate determination of the pharmacokinetic parameters of oseltamivir and its active metabolite.

| Parameter | Oseltamivir (Prodrug) | Oseltamivir Acid (Active Metabolite) |

| Bioavailability | ~80%[5][7] | - |

| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours[7] | ~3-4 hours[7] |

| Plasma Half-life (t½) | 1-3 hours[3] | 6-10 hours[3][5] |

| Plasma Protein Binding | 42%[5] | 3%[3] |

| Elimination | Primarily metabolized to Oseltamivir Acid | >99% via renal excretion[5] |

Synthesis Overview

The commercial synthesis of oseltamivir typically starts from shikimic acid, a natural product extracted from Chinese star anise.[19] Various synthetic strategies have been developed to improve the efficiency and safety of the manufacturing process, including routes that avoid the use of potentially explosive azide reagents.[19][20] The synthesis of the deuterated analogs, this compound and Oseltamivir acid-d3, involves the incorporation of deuterium atoms at a specific position, typically in the acetyl group, through the use of deuterated reagents during the synthesis.

The logical relationship for the synthesis and metabolic pathway is outlined below.

Conclusion

This compound and Oseltamivir acid-d3 are indispensable tools for the accurate bioanalysis of oseltamivir and its active metabolite. Their use as internal standards in LC-MS/MS methods allows for reliable pharmacokinetic and bioequivalence studies, which are crucial for the clinical development and monitoring of this important antiviral drug. This guide has provided a comprehensive overview of their properties, analytical methodologies, and applications, serving as a valuable resource for professionals in the field of drug development and pharmaceutical sciences.

References

- 1. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mini analytical review of different techniques applied for oseltamivir phosphate estimation in various matrices [erurj.journals.ekb.eg]

- 3. Oseltamivir - Wikipedia [en.wikipedia.org]

- 4. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]

- 9. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | C16H28N2O4 | CID 25145489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. This compound Phosphate | C16H31N2O8P | CID 163285520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Oseltamivir acid D3 Datasheet DC Chemicals [dcchemicals.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Oseltamivir acid-d3 (GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3) | Influenza Virus | 1242184-43-5 | Invivochem [invivochem.com]

- 17. sussex-research.com [sussex-research.com]

- 18. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 20. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling of Oseltamivir: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Oseltamivir, the active ingredient in the antiviral medication Tamiflu®. Isotopic labeling is a critical technique in drug development, enabling detailed investigation into a compound's metabolic fate, pharmacokinetic profile, and for use as an internal standard in quantitative bioanalysis. This document outlines the synthetic strategies for introducing isotopic labels, such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Deuterium (²H or D), into the Oseltamivir molecule, and details the analytical applications of these labeled compounds.

Introduction to Isotopic Labeling of Oseltamivir

Isotopically labeled Oseltamivir serves as an invaluable tool in pharmaceutical research. The introduction of heavier isotopes, which does not significantly alter the chemical properties of the molecule, allows for its differentiation from the naturally abundant, unlabeled drug in biological matrices. This is particularly crucial for:

-

Pharmacokinetic (PK) Studies: To accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of Oseltamivir and its active metabolite, Oseltamivir Carboxylate.

-

Metabolite Identification: Tracing the metabolic pathways of Oseltamivir in vivo and in vitro.

-

Quantitative Bioanalysis: Serving as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays to ensure high accuracy and precision in determining drug concentrations in plasma and other biological fluids.[1]

Commercially available isotopically labeled standards, such as Oseltamivir-d5 and its carboxylate metabolite Oseltamivir acid-d3, are commonly used for these purposes.[1]

Synthetic Strategies for Isotopic Labeling

A plausible strategy for introducing a ¹³C or ¹⁴C label would involve using a labeled acetylating agent, such as [¹³C₂]-acetyl chloride or [¹⁴C₂]-acetyl chloride, in the final stages of the synthesis to introduce the label into the acetamido group at the C4 position of the cyclohexene ring.

For deuteration, labeled reagents can be used in various steps. For example, deuterated solvents or reducing agents could introduce deuterium at specific positions. A common approach for creating internal standards is to introduce multiple deuterium atoms in a part of the molecule that is not susceptible to metabolic exchange, such as an ethyl or pentyl group.

Below is a generalized synthetic scheme for Oseltamivir, highlighting a potential step for isotopic labeling.

Experimental Protocols

As previously noted, specific, publicly available, detailed experimental protocols for the synthesis of isotopically labeled Oseltamivir are scarce. However, the following sections detail the well-documented analytical methods that utilize these labeled compounds as internal standards.

Protocol for Quantitative Analysis of Oseltamivir and Oseltamivir Carboxylate in Human Plasma using LC-MS/MS

This method is essential for pharmacokinetic and bioequivalence studies.

1. Sample Preparation:

-

To 200 µL of human plasma, add a known concentration of the isotopically labeled internal standards (e.g., Oseltamivir-d5 and Oseltamivir Carboxylate-d3).[1]

-

Perform a solid-phase extraction (SPE) to isolate the analytes and internal standards from plasma proteins and other interfering substances.[1]

-

Elute the analytes from the SPE cartridge.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm) is typically used.[1]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[1]

-

Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

-

Injection Volume: 10 µL.[1]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions monitored are specific for the parent and fragment ions of Oseltamivir, Oseltamivir Carboxylate, and their respective labeled internal standards.

-

Data Presentation

The use of isotopically labeled internal standards allows for the generation of highly reliable quantitative data. The following tables summarize typical parameters from a validated LC-MS/MS method for the quantification of Oseltamivir and its active metabolite.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Extraction Recovery (%) |

| Oseltamivir | 0.5 - 200 | 0.5 | 94.4 |

| Oseltamivir Carboxylate | 2.0 - 800 | 2.0 | 92.7 |

Table 1: Linearity, Lower Limit of Quantification (LLOQ), and Extraction Recovery for Oseltamivir and Oseltamivir Carboxylate in a validated LC-MS/MS assay.[1]

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Oseltamivir | ≤ 8.5 | ≤ 9.2 | 95.8 - 104.2 | 97.5 - 102.8 |

| Oseltamivir Carboxylate | ≤ 7.9 | ≤ 8.8 | 96.3 - 103.5 | 98.1 - 101.9 |

Table 2: Precision and Accuracy of a validated LC-MS/MS assay for Oseltamivir and Oseltamivir Carboxylate.[1]

Metabolic Studies

The primary metabolic pathway of Oseltamivir is the hydrolysis of the ethyl ester prodrug to its active carboxylic acid metabolite, Oseltamivir Carboxylate. This conversion is rapid and extensive, with at least 75% of an oral dose reaching systemic circulation as the active metabolite.[2] This hydrolysis is primarily mediated by hepatic carboxylesterases.[3]

The use of ¹⁴C-labeled Oseltamivir would be the standard approach to conduct comprehensive mass balance studies, which aim to account for the total administered radioactivity in excreta (urine and feces). Such studies would definitively identify all major and minor metabolites and their excretion routes. While specific studies detailing the use of radiolabeled Oseltamivir for this purpose are not prevalent in recent literature, it remains the gold-standard methodology for drug metabolism research.

References

Oseltamivir-d3 supplier and purchasing information

This technical guide provides comprehensive information on Oseltamivir-d3, a deuterated analog of the antiviral medication Oseltamivir. It is intended for researchers, scientists, and drug development professionals. This document outlines suppliers, purchasing details, and detailed experimental protocols for its use as an internal standard in analytical methods.

This compound and its Analogs: Supplier and Purchasing Information

This compound and its related deuterated compounds, such as this compound Phosphate and this compound Acid, are available from several reputable suppliers of research chemicals and pharmaceutical standards. These compounds are primarily used in research and development and are not intended for human or veterinary use.[1] The following tables summarize the available information on suppliers, product variations, and purchasing details.

Table 1: this compound and its Analogs - Supplier Information

| Supplier | Available Forms | Website |

| MedchemExpress | This compound, Oseltamivir acid-d3 | medchemexpress.com |

| Clinivex | Oseltamivir-13C-d3, this compound Phosphate, this compound Acid | clinivex.com |

| Simson Pharma Limited | This compound Carboxylic Acid | simsonpharma.com |

| Santa Cruz Biotechnology | This compound Acid | scbt.com |

| Sussex Research Laboratories Inc. | This compound Acid | sussex-research.com |

| A2B Chem | Oseltamivir Acid-d3 | a2bchem.com |

| Pharmaffiliates | This compound, this compound Acid, this compound Phosphate | pharmaffiliates.com |

| LGC Standards | Oseltamivir acid N-acetyl-d3 | lgcstandards.com |

Table 2: this compound and its Analogs - Purchasing Details

| Product | Supplier | CAS Number | Molecular Formula | Purity | Pack Size(s) | Price (USD) |

| This compound | MedchemExpress | 1093851-61-6 | C₁₆H₂₅D₃N₂O₄ | - | 1mg, 5mg, 10mg | Request Quote |

| This compound | Pharmaffiliates | 1093851-61-6 | C₁₆H₂₅D₃N₂O₄ | - | Enquire | Request Quote |

| This compound Phosphate | Clinivex | N/A | - | - | Enquire | Request Quote |

| This compound Phosphate | Pharmaffiliates | N/A | C₁₆H₂₈D₃N₂O₈P | - | Enquire | Request Quote |

| This compound Acid | MedchemExpress | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | - | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | Request Quote |

| This compound Acid | Clinivex | 1242184-43-5 | - | - | Enquire | Request Quote |

| This compound Carboxylic Acid | Simson Pharma Limited | N/A | - | - | Enquire | Request Quote |

| This compound Acid | Santa Cruz Biotechnology | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | - | Enquire | Request Quote |

| This compound Acid | Sussex Research Laboratories Inc. | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | >95% (HPLC) | 2mg, 5mg, 10mg | $1,250.00 (for 10mg) |

| Oseltamivir Acid-d3 | A2B Chem | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | 98% | Enquire | Request Quote |

| This compound Acid | Pharmaffiliates | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | - | Enquire | Request Quote |

| Oseltamivir acid N-acetyl-d3 | LGC Standards | 1242184-43-5 | C₁₄²H₃H₂₁N₂O₄ | >95% (HPLC) | 1mg, 25mg | Request Quote |

Experimental Protocol: Quantification of Oseltamivir in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol synthesized from established methodologies for the quantitative analysis of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] this compound is employed as an internal standard (IS) to ensure accuracy and precision.

Materials and Reagents

-

Oseltamivir reference standard

-

Oseltamivir Carboxylate reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Oseltamivir, Oseltamivir Carboxylate, and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Oseltamivir and Oseltamivir Carboxylate stock solutions with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.[5]

Sample Preparation

Two common methods for sample preparation are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

-

To 50 µL of plasma sample, add 150 µL of the this compound internal standard working solution (in acetonitrile or methanol).[5]

-

Vortex vigorously for 1 minute to precipitate the proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Oseltamivir: Q1 313.2 -> Q3 285.2

-

Oseltamivir Carboxylate: Q1 285.2 -> Q3 138.1[3]

-

This compound: Q1 316.2 -> Q3 288.2 (adjust based on specific deuteration pattern)

-

-

Data Analysis

Quantify Oseltamivir and Oseltamivir Carboxylate by calculating the peak area ratio of the analyte to the internal standard (this compound). Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the quantification of Oseltamivir in a biological sample using this compound as an internal standard.

Caption: Workflow for Oseltamivir quantification using this compound.

Signaling Pathway (Illustrative)

While this compound itself is not involved in a signaling pathway (it serves as an analytical standard), the parent compound, Oseltamivir (as its active metabolite Oseltamivir Carboxylate), acts by inhibiting the neuraminidase enzyme of the influenza virus. This inhibition prevents the release of new viral particles from infected host cells, thereby halting the spread of the infection.

Caption: Inhibition of influenza neuraminidase by Oseltamivir Carboxylate.

References

- 1. sussex-research.com [sussex-research.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of oseltamivir and oseltamivir carboxylate in human fluoride EDTA plasma including the ex vivo stability using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oseltamivir-d3

This technical guide provides a comprehensive overview of Oseltamivir-d3, a deuterated isotopologue of the antiviral drug Oseltamivir. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and mechanism of action.

Chemical Identity and Properties

Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, Oseltamivir Carboxylate. Both the prodrug and its active metabolite can be synthesized with deuterium labels for use in various research applications, such as pharmacokinetic studies. The CAS numbers for the d3-labeled versions are distinct.

This compound refers to the deuterated form of the ethyl ester prodrug. The deuterium atoms are typically located on the acetyl group.

This compound Acid (or this compound Carboxylate) is the active metabolite of this compound.

The physical and chemical properties of these compounds are summarized in the table below.

| Property | This compound (Prodrug) | This compound Acid (Active Metabolite) |

| Molecular Formula | C₁₆H₂₅D₃N₂O₄ | C₁₄H₂₁D₃N₂O₄ |

| Molecular Weight | 315.42 g/mol [1] | 287.37 g/mol [4] |

| Appearance | Solid | White to off-white solid powder[4] |

| IUPAC Name | ethyl (3R,4R,5S)-5-amino-3-(pentan-3-yloxy)-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate[1] | 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid |

Pharmacokinetics and Pharmacodynamics

Oseltamivir is readily absorbed after oral administration and is extensively converted by hepatic esterases to its active metabolite, Oseltamivir Carboxylate.[5][6] Deuterium labeling is a common strategy to investigate the pharmacokinetics of a drug without altering its fundamental biological activity. The data for the non-deuterated form is considered representative.

| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active Metabolite) |

| Bioavailability | >80%[7] | - |

| Protein Binding | 42%[6][7] | 3%[6][7] |

| Metabolism | Hepatic esterases[5][7] | Not further metabolized[5] |

| Elimination Half-life | 1–3 hours[6][7] | 6–10 hours[6][7] |

| Excretion | >90% as active metabolite in urine[7] | >99% renal excretion[6] |

| Volume of Distribution (Vd) | - | 23–26 liters[7] |

| IC₅₀ (Influenza A/H1N1) | - | 2.5 nM[4] |

| IC₅₀ (Influenza A/H3N2) | - | 0.96 nM[4] |

| IC₅₀ (Influenza B) | - | 60 nM[4] |

Mechanism of Action

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses A and B.[5][7][8] This enzyme is crucial for the release of newly formed virus particles from infected cells. By blocking neuraminidase, Oseltamivir Carboxylate prevents the spread of the virus in the body.[8]

Mechanism of action of Oseltamivir.

Experimental Protocols

Synthesis of this compound

The total synthesis of Oseltamivir has been achieved through various routes, commonly starting from shikimic acid or D-mannitol.[9][10][11] To obtain this compound, a deuterated reagent is introduced at the appropriate step. A common approach is the use of deuterated acetic anhydride for the final acetylation step.

General Synthetic Strategy (Illustrative):

-

Starting Material: The synthesis often begins with (-)-shikimic acid, a biomolecule extracted from Chinese star anise.[9]

-

Formation of Key Intermediates: Through a series of reactions including esterification, ketalization, and mesylation, key epoxide or aziridine intermediates are formed.[9]

-

Introduction of the Amino and Ether Groups: The core structure of Oseltamivir is constructed by opening the epoxide or aziridine ring and introducing the 3-pentyloxy and amino groups.

-

Deuterated Acetylation: The final step to introduce the d3-label involves the acetylation of the amino group. This is achieved by using deuterated acetic anhydride ((CD₃CO)₂O) in the presence of a suitable base.

-

Purification: The final product, this compound, is purified using chromatographic techniques.

Note: This is a generalized outline. For detailed, step-by-step protocols, it is recommended to consult the primary literature on Oseltamivir synthesis.[9][10][11][12]

Analytical Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis of Oseltamivir in bulk drug and pharmaceutical formulations.[13][14]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., phosphate buffer or bicarbonate buffer)[13][14]

-

This compound reference standard

Chromatographic Conditions (Example):

| Parameter | Value |

| Mobile Phase | Acetonitrile and buffer solution (e.g., 30:70 v/v)[14] |

| Flow Rate | 1.0 mL/min[13][14] |

| Column Temperature | 30°C[14] |

| Detection Wavelength | 220 nm or 237 nm[13] |

| Injection Volume | 2-20 µL[14] |

| Retention Time | Approximately 2-4 minutes[14] |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or mobile phase). Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: For capsule formulations, dissolve the contents in a known volume of solvent, shake vigorously, and filter through a 0.45 µm filter.[14]

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a pharmaceutical sample using HPLC.

Workflow for HPLC analysis of this compound.

References

- 1. This compound | C16H28N2O4 | CID 25145489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oseltamivir D3|CAS 1093851-61-6|DC Chemicals [dcchemicals.com]

- 3. This compound Phosphate | C16H31N2O8P | CID 163285520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oseltamivir acid-d3 (GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3) | Influenza Virus | 1242184-43-5 | Invivochem [invivochem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Oseltamivir - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A synthesis of oseltamivir (Tamiflu) starting from D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjpbcs.com [rjpbcs.com]

- 14. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight and Analytical Applications of Oseltamivir-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular properties of Oseltamivir-d3, a deuterated isotopologue of the antiviral drug Oseltamivir. It details the experimental protocols for molecular weight determination and explores its application as an internal standard in pharmacokinetic studies.

Core Compound Data

Oseltamivir is a widely used antiviral medication for the treatment and prevention of influenza A and B virus infections. This compound is its stable isotope-labeled counterpart, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its use in quantitative bioanalytical methods.

Molecular Weight and Formula

The incorporation of three deuterium atoms results in a predictable mass shift between the unlabeled and labeled compounds. This mass difference is fundamental to its application in mass spectrometry-based assays.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Oseltamivir | C₁₆H₂₈N₂O₄ | 312.40[1][2] |

| This compound | C₁₆H₂₅D₃N₂O₄ | 315.42[3] |

Experimental Protocols

The precise determination of molecular weight is critical for the characterization of pharmaceutical compounds. Mass spectrometry is the primary technique employed for this purpose.

Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for determining the molecular weight of a small organic molecule like this compound using ESI-MS.

Objective: To obtain an accurate mass measurement of the molecule to confirm its identity.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volatile acid (e.g., formic acid) for promoting ionization

-

Electrospray Ionization Mass Spectrometer

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, typically in the micromolar concentration range. A small amount of formic acid (e.g., 0.1%) is often added to the solution to facilitate the protonation of the analyte, forming [M+H]⁺ ions.

-

Instrument Calibration: The mass spectrometer is calibrated using a standard compound with a known mass-to-charge ratio (m/z) to ensure high mass accuracy.

-

Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.

-

Desolvation: The charged droplets evaporate, reducing in size and increasing the charge density on the surface. This leads to the ejection of gaseous ions from the droplets.

-

Mass Analysis: The gaseous ions are guided into the mass analyzer, which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the protonated molecule ([M+H]⁺) is identified. The molecular weight (M) is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the measured m/z of this peak. For this compound, the expected [M+H]⁺ ion would have an m/z of approximately 316.43.

Application in Pharmacokinetic Studies

Deuterated compounds like this compound are invaluable in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. This compound is commonly used as an internal standard in quantitative bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of Oseltamivir in biological matrices like plasma.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.

Generalized LC-MS/MS Workflow for Pharmacokinetic Analysis

The following workflow describes a typical procedure for quantifying Oseltamivir in plasma samples from a clinical study, using this compound as an internal standard.

-

Sample Collection and Preparation:

-

Blood samples are collected from subjects at various time points after drug administration.

-

Plasma is separated from the blood samples by centrifugation.

-

A known concentration of the internal standard (this compound) is added to each plasma sample.

-

The analytes (Oseltamivir and this compound) are extracted from the plasma matrix, typically through protein precipitation or solid-phase extraction.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

The analytes are separated from other components in the extract on a chromatographic column. Oseltamivir and this compound, being chemically similar, will have nearly identical retention times.

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography column is introduced into the mass spectrometer.

-

The parent ions of Oseltamivir and this compound are selectively fragmented.

-

Specific product ions for each compound are monitored.

-

-

Quantification:

-

The peak areas of the analyte (Oseltamivir) and the internal standard (this compound) are measured.

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

-

The concentration of Oseltamivir in the study samples is determined from this calibration curve.

-

Visualizations

Relationship between Oseltamivir and this compound

References

Methodological & Application

Application Note: Quantitative Analysis of Oseltamivir in Human Plasma Using Oseltamivir-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Oseltamivir in human plasma using a stable isotope-labeled internal standard, Oseltamivir-d3. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and accurate quantification. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Oseltamivir.

Introduction

Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections.[1] Following oral administration, it is rapidly converted by hepatic esterases to its active metabolite, Oseltamivir Carboxylate.[1][2] Accurate quantification of Oseltamivir in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects.[3] This document provides a detailed protocol for the extraction and quantification of Oseltamivir from human plasma.

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of Oseltamivir.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Oseltamivir.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Oseltamivir | 0.34 - 1000[3] | 0.34[3] | >0.99[3] |

| Oseltamivir | 0.5 - 200[1][4] | 0.5[1] | >0.99[1] |

| Oseltamivir | 0.3 - 200[5][6] | 0.3[5][6] | 0.9937[6] |

| Oseltamivir | 2.08 - 241.12[2] | 2.08[2] | High[2] |

| Oseltamivir | 0.52 - 207.00[7] | 0.52[7] | Not Specified |

Table 2: Accuracy and Precision

| Analyte | Concentration Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |

| Oseltamivir | LLOQ, LQC, MQC, HQC | 2.2 - 11.0[3] | 1.8 - 9.9[3] | 95 - 110[3] |

| Oseltamivir | LLOQ, LQC, MQC, HQC | <10[6] | <10[6] | 97 - 105[6] |

| Oseltamivir | LLOQ, LQC, MQC, HQC | 0.9 - 13.7[7] | Not Specified | 91 - 102[7] |

Table 3: Recovery

| Analyte | Extraction Method | Mean Recovery (%) |

| Oseltamivir | Solid-Phase Extraction | 94.4[1][8] |

| Oseltamivir | Liquid-Liquid Extraction | ≥89[5][6] |

Experimental Protocols

Materials and Reagents

-

Oseltamivir reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (with anticoagulant, e.g., sodium fluoride to inhibit esterases[3])

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates

Stock and Working Solutions Preparation

-

Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve Oseltamivir and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Oseltamivir stock solution in a suitable solvent (e.g., methanol/water) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) for spiking into plasma samples.

Sample Preparation

Method 1: Protein Precipitation [3]

-